Cholesteryl ibuprofen
CAS No.: 154394-15-7
Cat. No.: VC1637343
Molecular Formula: C40H62O2
Molecular Weight: 574.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154394-15-7 |
---|---|
Molecular Formula | C40H62O2 |
Molecular Weight | 574.9 g/mol |
IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-(2-methylpropyl)phenyl]propanoate |
Standard InChI | InChI=1S/C40H62O2/c1-26(2)10-9-11-28(5)35-18-19-36-34-17-16-32-25-33(20-22-39(32,7)37(34)21-23-40(35,36)8)42-38(41)29(6)31-14-12-30(13-15-31)24-27(3)4/h12-16,26-29,33-37H,9-11,17-25H2,1-8H3/t28-,29?,33+,34+,35-,36+,37+,39+,40-/m1/s1 |
Standard InChI Key | AHZNTDCNXYKGOX-UQAHCCBBSA-N |
Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C(C)C5=CC=C(C=C5)CC(C)C)C)C |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)C5=CC=C(C=C5)CC(C)C)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)C5=CC=C(C=C5)CC(C)C)C)C |
Introduction
Chemical Structure and Fundamental Properties
Cholesteryl ibuprofen is classified as an ester prodrug, created through the conjugation of ibuprofen's carboxylic acid group with the hydroxyl group at position 3 of cholesterol. This chemical modification significantly alters the physicochemical properties of the parent drug ibuprofen, creating a more lipophilic compound with enhanced membrane interactions. The molecular structure combines the anti-inflammatory properties of ibuprofen with the membrane-integrating capabilities of cholesterol, potentially offering improved pharmacokinetic properties.
Historical Development Context
The development of cholesteryl ibuprofen falls within the broader pharmaceutical strategy of creating lipid-drug conjugates to enhance drug delivery and efficacy. This approach seeks to overcome limitations associated with conventional drug formulations by modifying their interaction with biological membranes and potentially altering their pharmacokinetic profiles. While extensive research exists on ibuprofen-membrane interactions, the specific cholesteryl ester has received less direct investigation in the available literature.
Synthesis and Preparation Methods
Esterification Approaches
The primary synthetic route to cholesteryl ibuprofen involves esterification reactions between ibuprofen and cholesterol. This process typically requires careful control of reaction conditions to ensure high yield and purity. The general approaches for such esterification could include:
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Direct esterification using acid catalysts, where ibuprofen's carboxylic acid group reacts with cholesterol's hydroxyl group
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Activation of ibuprofen's carboxylic acid (through formation of acid halides or anhydrides) followed by reaction with cholesterol
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Coupling reactions using carbodiimide reagents or other coupling agents that facilitate ester bond formation under mild conditions
Purification and Characterization
Following synthesis, cholesteryl ibuprofen requires purification through techniques such as recrystallization, column chromatography, or preparative HPLC. Characterization typically employs spectroscopic methods including NMR, mass spectrometry, and infrared spectroscopy to confirm structural integrity and purity.
Membrane Interactions: Insights from Ibuprofen-Cholesterol Studies
Membrane Localization and Distribution
Understanding the behavior of cholesteryl ibuprofen requires examination of how its constituent parts interact with biological membranes. Research using solid-state NMR spectroscopy has revealed that ibuprofen itself "adopts a mean position in the upper chain/glycerol region of the POPC membrane, oriented with its polar carbonyl group towards the aqueous phase" . This positioning is critical for understanding how the cholesteryl derivative might behave in membrane environments.
The presence of cholesterol in membranes appears to have minimal effect on ibuprofen's localization. Studies have shown that the membrane position of ibuprofen "is only marginally altered in the presence of cholesterol" . This finding contradicts earlier research suggesting that "ibuprofen is expelled from the membrane interface in cholesterol-containing DMPC bilayers" .
Cholesterol-Ibuprofen Interactions
Some research suggests a more complex relationship between cholesterol and ibuprofen in membrane systems. X-ray diffraction studies have indicated that "cholesterol expels ibuprofen from the hydrophobic membrane core and stabilizes lamellar phases in lipid membranes containing ibuprofen" . This finding presents an interesting contrast to the NMR studies mentioned earlier and may have implications for understanding how the cholesteryl ester of ibuprofen might behave.
Property | Ibuprofen | Cholesteryl Ibuprofen (Theoretical) |
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Lipophilicity | Moderate | High |
Water Solubility | Limited | Very low |
Membrane Permeability | Moderate | Enhanced |
Metabolism | Hepatic oxidation/conjugation | Requires initial ester hydrolysis |
Distribution | Widespread | Potential targeting to cholesterol-rich tissues |
Bioavailability | 80-100% (oral) | Likely modified due to altered absorption |
Comparative Analysis with Related Compounds
Comparison with Ibuprofen
Cholesteryl ibuprofen differs from its parent compound in several important ways:
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Physical properties: Increased molecular weight, enhanced lipophilicity, and altered solubility profile
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Membrane interactions: Potentially different localization and effects on membrane structure
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Pharmacological activity: Likely functions as a prodrug, requiring hydrolysis to release active ibuprofen
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Pharmacokinetics: Modified absorption, distribution, and metabolism patterns
Comparison with Other Drug-Cholesterol Conjugates
Cholesteryl ibuprofen belongs to a broader category of drug-cholesterol conjugates that have been investigated for various therapeutic applications. These types of compounds generally exhibit:
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Enhanced lipophilicity and membrane affinity
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Potential for altered biodistribution, particularly to cholesterol-rich tissues
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Modified pharmacokinetic profiles
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Prodrug characteristics requiring enzymatic or chemical hydrolysis
Research Challenges and Future Directions
Current Research Gaps
Despite the potential benefits of cholesteryl ibuprofen, several research gaps remain:
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Limited published studies specifically characterizing this compound
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Incomplete understanding of its membrane interactions and distribution in biological systems
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Insufficient data on its pharmacokinetic profile and metabolism
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Lack of comparative studies against conventional ibuprofen formulations
Future Research Priorities
Key research priorities for advancing understanding of cholesteryl ibuprofen include:
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Comprehensive physical and chemical characterization
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Detailed studies of membrane interactions using techniques like NMR spectroscopy
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Pharmacokinetic and metabolic studies to determine its in vivo behavior
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Investigation of potential advantages in specific therapeutic applications
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Exploration of formulation strategies to optimize its delivery and efficacy
Analytical Methods for Characterization
Spectroscopic Techniques
Various spectroscopic methods can be employed to characterize cholesteryl ibuprofen:
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Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and study of membrane interactions
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Infrared (IR) spectroscopy: To identify characteristic functional groups, particularly the ester linkage
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Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis
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UV-Visible spectroscopy: For quantitative analysis in formulations
Membrane Interaction Studies
Following methodologies employed in studies of ibuprofen-membrane interactions, several approaches could be used to investigate cholesteryl ibuprofen:
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Solid-state NMR spectroscopy, particularly 1H MAS NOESY NMR, which has been shown effective in determining "the membrane location and orientation of small molecules"
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31P and 2H-NMR for studying effects on membrane lipid organization
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Fluorescence-based assays to assess membrane permeability and integrity
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X-ray diffraction to study effects on membrane structure and phase behavior
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